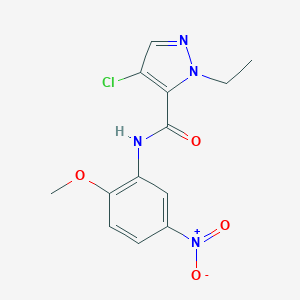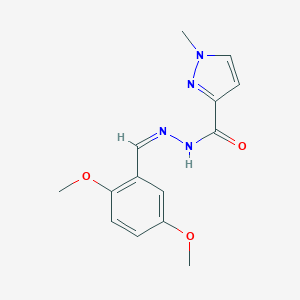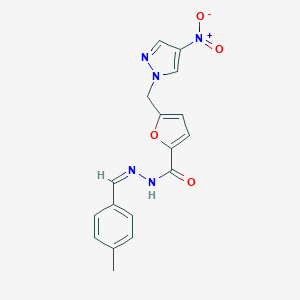
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-methylbenzylidene)-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a furan ring, and a hydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Furan ring formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Hydrazide formation: The furan ring is then converted to a hydrazide by reacting it with hydrazine hydrate.
Condensation reaction: Finally, the hydrazide is condensed with 4-methylbenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amino derivatives.
Substitution: Products may include various substituted hydrazides.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of interest for drug development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and pyrazole ring may interact with enzymes and receptors, leading to modulation of biological processes. The hydrazide linkage may also play a role in its activity by forming hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-chlorobenzylidene)-2-furohydrazide: Similar structure but with a chlorine substituent instead of a methyl group.
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methoxybenzylidene)-2-furohydrazide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is unique due to the presence of the methyl group on the benzylidene moiety, which may influence its biological activity and chemical reactivity. The combination of the nitro group, pyrazole ring, and furan ring also contributes to its distinct properties.
特性
分子式 |
C17H15N5O4 |
|---|---|
分子量 |
353.33g/mol |
IUPAC名 |
N-[(Z)-(4-methylphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15N5O4/c1-12-2-4-13(5-3-12)8-18-20-17(23)16-7-6-15(26-16)11-21-10-14(9-19-21)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-8- |
InChIキー |
ZJKNLKHETHNNFW-LSCVHKIXSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
異性体SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dichlorophenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445906.png)
![2-[4-(4-METHYL-3-NITROPHENYL)-1-OXO-2(1H)-PHTHALAZINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B445907.png)
![3,4-dichloro-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B445908.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B445910.png)
![4-tert-butyl-N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B445911.png)
![METHYL 4-{[(E)-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)HYDRAZONO]METHYL}BENZOATE](/img/structure/B445912.png)
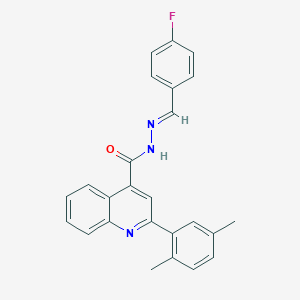
![5-CHLORO-N'~1~-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHOXYBENZOHYDRAZIDE](/img/structure/B445916.png)
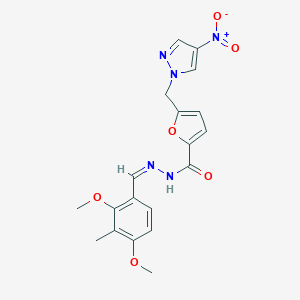
![2-{[5-(3-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B445920.png)

![N-[3-(N-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B445927.png)
